

Application Notes and Protocols for NSC636819

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Compound of Interest		
Compound Name:	NSC636819	
Cat. No.:	B15589291	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a potent and selective cell-permeable inhibitor of the histone lysine demethylases KDM4A and KDM4B.[1] It competitively inhibits the demethylation of H3K9me3, leading to the induction of apoptosis in cancer cells, such as LNCaP prostate cancer cells.[2] NSC636819 also negatively regulates androgen-responsive genes, highlighting its therapeutic potential in prostate and other hormone-dependent cancers.[3] Given its promising biological activity, understanding the long-term stability of NSC636819 in solution is critical for ensuring the reliability and reproducibility of experimental results, as well as for its potential development as a therapeutic agent.

These application notes provide a comprehensive overview of the known stability of NSC636819 in solution, based on currently available data. Furthermore, detailed protocols for proposed long-term and forced degradation stability studies are presented to enable researchers to generate robust and reliable stability data for their specific applications. A validated stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **NSC636819** is provided in the table below.



Property	Value	Reference
Molecular Formula	C22H12Cl4N2O4	
Molecular Weight	510.15 g/mol	
CAS Number	1618672-71-1	
Appearance	Solid powder	
Purity	≥98% (HPLC)	
Solubility	Soluble to 10 mM in DMSO	

Known Stability and Storage Conditions

Based on manufacturer recommendations and available data, the following storage conditions are advised for **NSC636819** and its solutions.

Form	Solvent	Storage Temperature	Reported Stability
Solid Powder	-	+4°C	Long-term
Stock Solution	DMSO	-20°C	Up to 3 months
Stock Solution	DMSO	-80°C	Up to 6 months

Note: For optimal stability, it is recommended to prepare fresh solutions for use in cell-based assays and other sensitive experiments. Avoid repeated freeze-thaw cycles of stock solutions.

Proposed Long-Term and Accelerated Stability Study

To rigorously assess the long-term stability of **NSC636819** in solution, a comprehensive stability study is recommended. The following table outlines the proposed conditions for both long-term and accelerated stability testing, based on ICH guidelines.[5][6]



Study Type	Storage Condition	Time Points (Months)
Long-Term	5°C ± 3°C	0, 3, 6, 9, 12, 18, 24
Accelerated	25°C ± 2°C / 60% RH ± 5% RH	0, 3, 6
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	0, 3, 6

Experimental Protocols Protocol 1: Preparation of NSC636819 Stock Solution

- Materials:
 - NSC636819 solid powder
 - Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher
 - Sterile, amber glass vials with screw caps
 - Calibrated analytical balance
 - Vortex mixer
- Procedure:
 - 1. Equilibrate the **NSC636819** vial to room temperature before opening to prevent moisture condensation.
 - 2. Accurately weigh the desired amount of **NSC636819** powder using a calibrated analytical balance.
 - 3. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
 - 4. Vortex the solution until the **NSC636819** is completely dissolved.



- 5. Aliquot the stock solution into sterile, amber glass vials to minimize exposure to light and air.
- 6. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Proposed Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying **NSC636819** from its potential degradation products.[7][8]

- Instrumentation and Conditions:
 - HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
 - Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient Elution:

Time (min)	% Mobile Phase B
0	10
20	90
25	90
26	10

| 30 | 10 |

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.



- Detection Wavelength: Monitor at the λmax of NSC636819 (to be determined by UV-Vis spectroscopy) and at a lower wavelength (e.g., 210 nm) to detect potential degradation products that may not absorb at the λmax.
- Injection Volume: 10 μL.
- Sample Preparation for Analysis:
 - 1. At each time point of the stability study, retrieve a vial of **NSC636819** solution from the respective storage condition.
 - 2. Allow the vial to equilibrate to room temperature.
 - 3. Dilute the sample to a suitable concentration within the linear range of the HPLC method using the mobile phase as the diluent.
 - 4. Inject the diluted sample into the HPLC system.
- Data Analysis:
 - 1. Integrate the peak area of **NSC636819** and any degradation products.
 - 2. Calculate the percentage of **NSC636819** remaining at each time point relative to the initial time point (T=0).
 - 3. Assess for the appearance of new peaks, which may indicate degradation products.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[9][10][11] The goal is to achieve 5-20% degradation of the drug substance.

- Acid Hydrolysis:
 - 1. Prepare a solution of **NSC636819** in a mixture of DMSO and 0.1 M HCl.

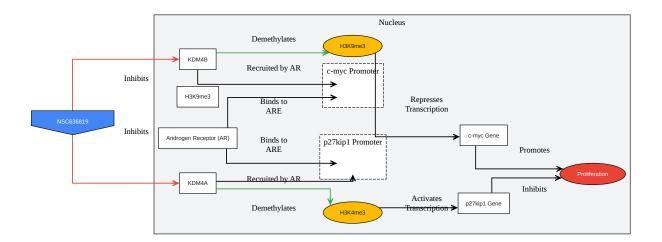


- 2. Incubate the solution at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- 3. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
- Base Hydrolysis:
 - 1. Prepare a solution of **NSC636819** in a mixture of DMSO and 0.1 M NaOH.
 - 2. Incubate the solution at 60°C and collect samples at various time points.
 - 3. Neutralize the samples with 0.1 M HCl before HPLC analysis.
- Oxidative Degradation:
 - 1. Prepare a solution of **NSC636819** in a mixture of DMSO and 3% hydrogen peroxide (H₂O₂).
 - 2. Keep the solution at room temperature and collect samples at various time points.
 - 3. Analyze the samples directly by HPLC.
- Thermal Degradation:
 - 1. Store a solution of **NSC636819** in DMSO at an elevated temperature (e.g., 70°C).
 - 2. Collect samples at various time points for HPLC analysis.
- Photolytic Degradation:
 - 1. Expose a solution of **NSC636819** in DMSO to a light source with a specific wavelength (e.g., UV-A at 365 nm and cool white fluorescent lamp) in a photostability chamber.
 - 2. A control sample should be wrapped in aluminum foil to protect it from light.
 - 3. Collect samples at various time points for HPLC analysis.

Visualizations



Signaling Pathway of KDM4A/B Inhibition by NSC636819

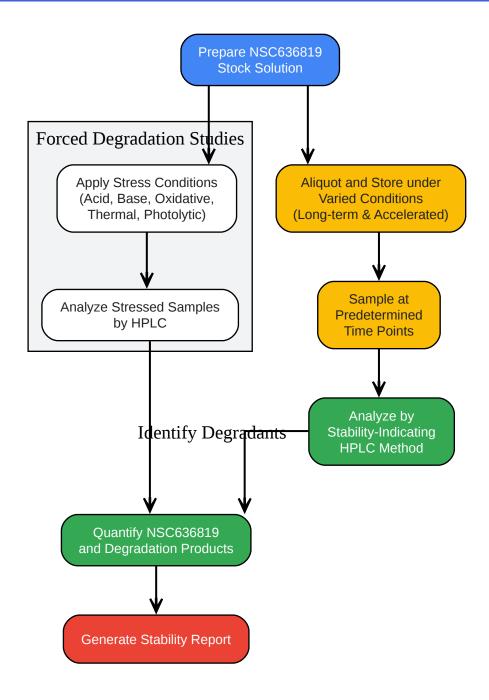


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Caption: KDM4A/B Signaling Pathway and NSC636819 Inhibition.

Experimental Workflow for Stability Testing





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Caption: Workflow for **NSC636819** Stability Assessment.

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